Bienvenue dans la boutique en ligne BenchChem!

5-amino-N-methyl-2-(4-methylpiperazin-1-yl)benzamide

HIF-1 inhibition Benzamide positional isomerism Hypoxia-targeted anticancer agents

5-Amino-N-methyl-2-(4-methylpiperazin-1-yl)benzamide (CAS 1254056-93-3), also designated ER-400583-00, is a synthetic small-molecule benzamide derivative carrying a 4-methylpiperazine substituent at the 2-position and a free primary amine at the 5-position. The compound has been characterized as a potent hypoxia-inducible factor‑1 (HIF‑1) inhibitor and is assigned the MeSH term ER‑400583‑00 with an annotated antineoplastic activity profile.

Molecular Formula C13H20N4O
Molecular Weight 248.33
CAS No. 1254056-93-3
Cat. No. B2687261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-N-methyl-2-(4-methylpiperazin-1-yl)benzamide
CAS1254056-93-3
Molecular FormulaC13H20N4O
Molecular Weight248.33
Structural Identifiers
SMILESCNC(=O)C1=C(C=CC(=C1)N)N2CCN(CC2)C
InChIInChI=1S/C13H20N4O/c1-15-13(18)11-9-10(14)3-4-12(11)17-7-5-16(2)6-8-17/h3-4,9H,5-8,14H2,1-2H3,(H,15,18)
InChIKeyPPLILMKAWIRREP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-N-methyl-2-(4-methylpiperazin-1-yl)benzamide (CAS 1254056-93-3) – Chemical Identity and Procurement-Relevant Profile for HIF-1-Targeted Research


5-Amino-N-methyl-2-(4-methylpiperazin-1-yl)benzamide (CAS 1254056-93-3), also designated ER-400583-00, is a synthetic small-molecule benzamide derivative carrying a 4-methylpiperazine substituent at the 2-position and a free primary amine at the 5-position [1]. The compound has been characterized as a potent hypoxia-inducible factor‑1 (HIF‑1) inhibitor and is assigned the MeSH term ER‑400583‑00 with an annotated antineoplastic activity profile [2]. Its molecular formula is C13H20N4O (molecular weight 248.33 g/mol), and it complies with Lipinski’s Rule of Five (clogP 1.68; topological polar surface area 58.95 Ų; 2 hydrogen-bond donors; 5 hydrogen-bond acceptors) [3]. The presence of both a hydrogen-bond-donating aniline NH₂ and a hydrogen-bond-accepting N-methylpiperazine renders this scaffold chemically distinct from many comparator benzamides that lack one of these pharmacophoric elements [3].

Why 5-Amino-N-methyl-2-(4-methylpiperazin-1-yl)benzamide Cannot Be Replaced by Common In-Class Benzamide Analogs in HIF-1 Pharmacology


Within the benzamide family, seemingly minor positional isomerism or N‑substitution changes produce order-of-magnitude differences in HIF‑1 inhibitory potency. The 5‑amino‑2‑(4‑methylpiperazin‑1‑yl) substitution pattern of ER‑400583‑00 yields a half‑maximal inhibitory concentration (IC₅₀) of 3.7 nM for suppression of hypoxia‑induced HIF‑1α protein production in U251 glioma cells [1]. In contrast, the positional isomer 2‑amino‑N‑methyl‑5‑(4‑methylpiperazin‑1‑yl)benzamide (CAS 878160‑07‑7) activates HIF‑1α with EC₅₀ values of 3,040 nM and 22,000 nM in two orthogonal U2OS cell assays, representing an ≈820‑fold to ≈5,950‑fold loss of the desired inhibitory activity [2]. The N‑des‑methyl analog 5‑amino‑2‑(4‑methylpiperazin‑1‑yl)benzamide (CAS 60587‑53‑3) is predicted to have altered hydrogen‑bonding capacity and lacks documented HIF‑1 inhibitory data, precluding its use as a drop‑in replacement [3]. Other well‑known HIF‑1 inhibitors such as PX‑478 (IC₅₀ ≈20–30 µM in PC‑3/DU‑145 cells ) and LW6 (IC₅₀ 4.4 µM [4]) operate at concentrations three to four orders of magnitude higher than ER‑400583‑00, meaning that substituting any of these into an experimental protocol designed for ER‑400583‑00 would require complete re‑optimization of dose‑response relationships and is likely to yield qualitatively different target‑engagement kinetics.

Quantitative Differentiation Evidence: 5-Amino-N-methyl-2-(4-methylpiperazin-1-yl)benzamide (ER-400583-00) Versus Closest Structural and Pharmacological Comparators


HIF-1α Protein Suppression Potency: ER-400583-00 Versus Positional Isomer 2-Amino-N-methyl-5-(4-methylpiperazin-1-yl)benzamide

In human U251 glioma cells cultured under hypoxia, ER‑400583‑00 (the 5‑amino‑2‑(4‑methylpiperazin‑1‑yl) isomer) suppressed HIF‑1α protein production with an IC₅₀ of 3.7 nM [1]. The positional isomer 2‑amino‑N‑methyl‑5‑(4‑methylpiperazin‑1‑yl)benzamide, in which the primary amine and the N‑methylpiperazine are transposed on the benzamide ring, exhibited no inhibitory activity on HIF‑1α; instead it demonstrated weak agonist‑like activation of HIF‑1α nuclear translocation with EC₅₀ values of 3,040 nM and 22,000 nM in U2OS cell‑based assays [2]. The difference represents a > 820‑fold selectivity window for the desired inhibitory pharmacology.

HIF-1 inhibition Benzamide positional isomerism Hypoxia-targeted anticancer agents

HIF-1 Reporter Activity Inhibition: ER-400583-00 Versus Clinically Advanced Comparator PX-478

ER‑400583‑00 inhibited hypoxia‑induced HIF‑1 reporter (HRE‑luciferase) activity with an IC₅₀ of 7.9 nM . The well‑characterized HIF‑1 inhibitor PX‑478, which has reached clinical evaluation, exhibits IC₅₀ values of 20–25 µM in PC‑3 cells and 40–50 µM in DU‑145 cells under normoxic conditions, and 16–22 µM under hypoxic conditions [1]. Comparing the most sensitive cell line for each compound, ER‑400583‑00 displays an approximately 2,500‑fold greater potency in the transcriptional reporter assay.

HIF-1 reporter gene assay Transcriptional activity inhibition Hypoxia-response element (HRE)

In Vivo Target Engagement and Tumor Growth Delay: ER-400583-00 Tumoral HIF-1α Suppression Versus Class-Level HIF-1 Inhibitor Behaviour

A single oral dose of 100 mg/kg ER‑400583‑00 in mice bearing U251 tumor xenografts suppressed HIF‑1α protein rapidly, with the effect persisting for 24 hours [1]. At the same dose and schedule, ER‑400583‑00 significantly decreased mRNA levels of the HIF‑1 target genes CA9, VEGFA, and SLC2A1 and significantly delayed tumor growth [1]. Among HIF‑1 inhibitors, this combination of rapid onset, 24‑hour duration of target suppression after a single oral dose, and concomitant tumor growth delay is reported for only a subset of compounds. PX‑478 requires repeated intraperitoneal dosing (typically 100 mg/kg daily) to achieve comparable tumor growth inhibition in HT‑29 xenografts, and LW6 has limited in vivo pharmacokinetic data in the public domain [2]. The published tumor growth delay for ER‑400583‑00 as a monotherapy and its demonstrated synergistic interaction with radiation therapy [1] represent a differentiated in vivo efficacy package that is not documented for the positional isomer or the N‑des‑methyl analog.

In vivo HIF-1α pharmacodynamics Tumor xenograft Oral bioavailability

Physicochemical Differentiation: logP, tPSA, and Hydrogen-Bond Donor Count of ER-400583-00 Versus N-Des-Methyl Analog

The N‑methyl amide present in ER‑400583‑00 (5‑amino‑N‑methyl‑2‑(4‑methylpiperazin‑1‑yl)benzamide) contributes to a calculated logP of 1.68, a topological polar surface area (tPSA) of 58.95 Ų, and two hydrogen‑bond donors (HBD) [1]. The N‑des‑methyl analog, 5‑amino‑2‑(4‑methylpiperazin‑1‑yl)benzamide (CAS 60587‑53‑3), replaces the N‑methyl amide with a primary amide (‑CONH₂), increasing the HBD count to three and reducing logP by approximately 0.5–1.0 log unit (estimated from the difference between N‑methylbenzamide and benzamide: ΔlogP ≈ −0.6). This changes the compound’s hydrogen‑bonding capacity and membrane permeability profile . Although no direct comparative permeability data are available, the altered HBD count and logP predict reduced passive membrane permeability for the des‑methyl analog, which could affect intracellular target engagement in cell‑based assays.

Physicochemical properties Lipinski parameters Fragment-like properties

Optimal Procurement and Application Scenarios for 5-Amino-N-methyl-2-(4-methylpiperazin-1-yl)benzamide (ER-400583-00) Based on Quantitative Differentiation Evidence


High-Potency HIF-1α Inhibition for Hypoxia-Response Pathway Dissection in Human Glioma Cell Models

For researchers investigating HIF‑1‑mediated transcriptional adaptation to hypoxia in glioblastoma, ER‑400583‑00 is the preferred chemical probe. Its IC₅₀ of 3.7 nM for HIF‑1α protein suppression in U251 glioma cells [1] and 7.9 nM for HRE‑reporter inhibition [2] enable complete target engagement at low‑nanomolar concentrations, minimizing the risk of off‑target effects that accompany the micromolar concentrations required for PX‑478 (IC₅₀ ≈20–50 µM) [3]. The positional isomer 2‑amino‑N‑methyl‑5‑(4‑methylpiperazin‑1‑yl)benzamide is strictly contra‑indicated for HIF‑1 inhibition studies, as it activates rather than inhibits HIF‑1α [4].

In Vivo Xenograft Studies Requiring Oral Bioavailability and Sustained 24-Hour Target Coverage

ER‑400583‑00 is uniquely suited for mouse xenograft experiments where oral dosing and sustained pharmacodynamic response are required. A single 100 mg/kg oral dose suppresses intratumoral HIF‑1α protein for 24 hours and reduces expression of the downstream target genes CA9, VEGFA, and SLC2A1 [1]. No other commercially available HIF‑1 inhibitor in the benzamide class has published data demonstrating 24‑hour target coverage after a single oral dose. The compound also synergizes with radiation therapy, making it the logical choice for studies combining HIF‑1 blockade with radiotherapy [1].

Fragment-Based Drug Discovery and Structure–Activity Relationship (SAR) Expansion Around the 5-Amino-2-(4-methylpiperazin-1-yl)benzamide Scaffold

For medicinal chemistry programs aiming to optimize HIF‑1 inhibitory potency or introduce additional selectivity features, ER‑400583‑00 serves as a well‑characterized starting fragment. Its favorable physicochemical profile (logP 1.68, tPSA 58.95 Ų, MW 248.33, HBD = 2) [2] places it within fragment‑like chemical space, and its documented 3.7 nM cellular IC₅₀ [1] provides a robust baseline for SAR perturbations. The N‑methyl amide is a critical structural feature; replacing it with a primary amide (as in CAS 60587‑53‑3) would alter the hydrogen‑bond donor count and is predicted to reduce membrane permeability [5], making ER‑400583‑00 the correct procurement choice for programs that intend to maintain or improve upon the existing cellular potency.

Negative Control or Inactive Comparator Arm in HIF‑1 Activation Assays

In experimental designs that require a structurally matched negative control for HIF‑1 activation screens, the positional isomer 2‑amino‑N‑methyl‑5‑(4‑methylpiperazin‑1‑yl)benzamide can serve as an activator reference compound (EC₅₀ = 3,040–22,000 nM in U2OS cells [4]). Procuring both ER‑400583‑00 (inhibitor) and the positional isomer (activator) from a single vendor ensures chemical consistency and allows direct comparison of the two substitution patterns in the same assay, providing an internal validation that the observed pharmacology is substitution‑pattern‑dependent rather than an artifact of the benzamide scaffold.

Quote Request

Request a Quote for 5-amino-N-methyl-2-(4-methylpiperazin-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.